Methyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-[5-(thiophen-2-yl)-1,2-oxazole-3-amido]-1,3-thiazole-5-carboxylate is a complex heterocyclic compound. It features a thiophene ring, an oxazole ring, and a thiazole ring, making it a unique structure with potential applications in various fields of chemistry and biology. The presence of these heterocyclic rings often imparts significant biological activity to the compound.
Preparation Methods
The synthesis of methyl 4-methyl-2-[5-(thiophen-2-yl)-1,2-oxazole-3-amido]-1,3-thiazole-5-carboxylate involves multiple steps, typically starting with the formation of the individual heterocyclic rings followed by their subsequent coupling.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with primary amides.
Formation of Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the thiophene, oxazole, and thiazole rings through amide bond formation and esterification reactions under controlled conditions.
Chemical Reactions Analysis
Methyl 4-methyl-2-[5-(thiophen-2-yl)-1,2-oxazole-3-amido]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted heterocycles .
Scientific Research Applications
Methyl 4-methyl-2-[5-(thiophen-2-yl)-1,2-oxazole-3-amido]-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-[5-(thiophen-2-yl)-1,2-oxazole-3-amido]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 4-methyl-2-[5-(thiophen-2-yl)-1,2-oxazole-3-amido]-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Oxazole Derivatives: Compounds like oxaprozin and oxacillin, which contain oxazole rings, are known for their anti-inflammatory and antimicrobial activities.
Thiazole Derivatives: Compounds like abafungin and thiamine, which contain thiazole rings, are used as antifungal agents and vitamins, respectively.
Properties
Molecular Formula |
C14H11N3O4S2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H11N3O4S2/c1-7-11(13(19)20-2)23-14(15-7)16-12(18)8-6-9(21-17-8)10-4-3-5-22-10/h3-6H,1-2H3,(H,15,16,18) |
InChI Key |
XOZANNUOBUCCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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